molecular formula C24H15BrN2O7 B5155738 4-{(Z)-[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-nitrobenzoate

4-{(Z)-[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-nitrobenzoate

Cat. No.: B5155738
M. Wt: 523.3 g/mol
InChI Key: PKLFUILLUVLGQN-UNOMPAQXSA-N
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Description

4-{(Z)-[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-nitrobenzoate is a complex organic compound that features a variety of functional groups, including a bromophenyl group, an oxazole ring, a methoxyphenyl group, and a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(Z)-[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-nitrobenzoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. The reaction is typically carried out under acidic or basic conditions to facilitate the cyclization.

    Esterification: The final step involves the esterification of the methoxyphenyl group with 4-nitrobenzoic acid under acidic conditions, often using a catalyst like sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine or a thiol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), tin(II) chloride (SnCl2)

    Substitution: Sodium amide (NaNH2), thiourea

Major Products

    Oxidation: Quinones, phenolic derivatives

    Reduction: Amino derivatives

    Substitution: Substituted aromatic compounds

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-{(Z)-[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-nitrobenzoate would depend on its specific application. For instance, if used as an antimicrobial agent, it may interact with bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{(Z)-[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-nitrobenzoate lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the oxazole ring, in particular, sets it apart from other similar compounds.

Properties

IUPAC Name

[4-[(Z)-[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15BrN2O7/c1-32-21-13-14(12-19-24(29)34-22(26-19)15-3-7-17(25)8-4-15)2-11-20(21)33-23(28)16-5-9-18(10-6-16)27(30)31/h2-13H,1H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLFUILLUVLGQN-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Br)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Br)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15BrN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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